2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol is a chemical compound with a complex structure that includes a nitrophenyl group, an ethyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2-nitrobenzaldehyde with methylamine and ethanolamine under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and substitution reactions. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted products depending on the nucleophile used .
Scientific Research Applications
2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to bind to specific sites on these targets, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[methyl(4-nitrophenyl)amino]ethan-1-ol
- 2-[(2-aminoethyl)amino]ethanol
- N-methyl-N-hydroxyethylbenzylamine
Uniqueness
2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl group, in particular, contributes to its potential biological activity and reactivity in various chemical reactions .
Properties
CAS No. |
188978-98-5 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-[methyl-[1-(2-nitrophenyl)ethyl]amino]ethanol |
InChI |
InChI=1S/C11H16N2O3/c1-9(12(2)7-8-14)10-5-3-4-6-11(10)13(15)16/h3-6,9,14H,7-8H2,1-2H3 |
InChI Key |
OYUKJTXFUWAPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])N(C)CCO |
Origin of Product |
United States |
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